Cas no 1327233-75-9 (N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to both an indolinone and a pyrrole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The indolinone group contributes to potential biological activity, while the pyrrole substitution enhances molecular diversity and binding affinity. Its well-defined synthetic route allows for high purity and scalability, supporting research applications in kinase inhibition and targeted therapeutics. The compound’s stability and solubility profile further facilitate its use in biochemical assays and structure-activity relationship studies.
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide structure
1327233-75-9 structure
Product name:N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
CAS No:1327233-75-9
MF:C19H15N3O2
Molecular Weight:317.341304063797
CID:5776686
PubChem ID:49749870

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide
    • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
    • F6089-2931
    • AKOS024531465
    • VU0531530-1
    • N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide
    • 1327233-75-9
    • インチ: 1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23)
    • InChIKey: AMCYKECRMYFYKN-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=C(C=CC=2N1)NC(C1C=CC(=CC=1)N1C=CC=C1)=O

計算された属性

  • 精确分子量: 317.116426730g/mol
  • 同位素质量: 317.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 481
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 63.1Ų

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6089-2931-1mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
1mg
$54.0 2023-09-09
Life Chemicals
F6089-2931-4mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
4mg
$66.0 2023-09-09
Life Chemicals
F6089-2931-2mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
2mg
$59.0 2023-09-09
Life Chemicals
F6089-2931-25mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
25mg
$109.0 2023-09-09
Life Chemicals
F6089-2931-20mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
20mg
$99.0 2023-09-09
Life Chemicals
F6089-2931-15mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
15mg
$89.0 2023-09-09
Life Chemicals
F6089-2931-5mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
5mg
$69.0 2023-09-09
Life Chemicals
F6089-2931-2μmol
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6089-2931-20μmol
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6089-2931-10μmol
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
1327233-75-9
10μmol
$69.0 2023-09-09

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide 関連文献

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamideに関する追加情報

Introduction to N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS No. 1327233-75-9)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide, identified by its CAS number 1327233-75-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in recent years.

The structural framework of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide consists of two key heterocyclic moieties: the indole and pyrrole rings. The indole moiety, characterized by its bicyclic structure with a nitrogen atom at position 5, is well-known for its presence in numerous bioactive natural products and pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold in drug design. On the other hand, the pyrrole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound's overall complexity and potential for diverse biological interactions.

In recent years, there has been a surge in research focusing on the development of molecules that combine indole and pyrrole scaffolds. These hybrid structures have shown promise in various therapeutic areas due to their enhanced binding affinity and selectivity. The benzamide moiety in N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide further enhances its potential as a pharmacophore by providing a polar functional group that can interact with biological targets through hydrogen bonding.

The compound's significance is further underscored by its potential applications in the treatment of various diseases. For instance, studies have suggested that molecules containing indole and pyrrole moieties may exhibit anti-inflammatory, anticancer, and antimicrobial properties. The benzamide group, in particular, has been widely used in the development of drugs targeting inflammatory diseases due to its ability to modulate enzymatic activities involved in inflammation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-y)benzamide and biological targets. These studies have revealed that the compound can bind to specific proteins and enzymes with high affinity, suggesting its potential as a lead compound for drug development. Additionally, the structural flexibility of the molecule allows for modifications that can enhance its pharmacological properties.

The synthesis of N-(2-oxyoxygenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydridedihydrodiindolindolindolindolindolindolindolindolindolindolindolindolindolindolenolenolenolenolenolenolenolenolenolenolenolenolenolenolenole)

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD